molecular formula C13H22O4 B13192310 Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate

Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate

Cat. No.: B13192310
M. Wt: 242.31 g/mol
InChI Key: RONDEWWVFRYNBT-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is a keto-ester derivative characterized by a heptanoate backbone with an acetyl group at position 2, a ketone at position 4, and two methyl substituents at position 5. The compound likely serves as a versatile intermediate in organic synthesis, particularly in Claisen-like condensations or as a precursor for heterocyclic systems.

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate

InChI

InChI=1S/C13H22O4/c1-6-13(4,5)11(15)8-10(9(3)14)12(16)17-7-2/h10H,6-8H2,1-5H3

InChI Key

RONDEWWVFRYNBT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)CC(C(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate typically involves the esterification of 2-acetyl-5,5-dimethyl-4-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-acetyl-5,5-dimethyl-4-oxoheptanoic acid.

    Reduction: Formation of ethyl 2-hydroxy-5,5-dimethyl-4-oxoheptanoate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is utilized in various scientific research fields, including:

    Chemistry: As a precursor in the synthesis of complex organic molecules.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound Not provided C₁₂H₂₀O₅* ~244.28* Acetyl, dimethyl, oxo Intermediate in organic synthesis
Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate EN300-337484† C₁₁H₁₈O₅ 230.26 Acetyl, dimethyl, oxo Shorter chain analog; 95% purity
Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate 2060058-68-4 C₉H₁₂F₂O₄ 222.19 Acetyl, difluoro, oxo Enhanced metabolic stability due to fluorine
Ethyl 2-(3,6,6-trimethyl-4-oxoindazol-1-yl)benzoate 33906-30-8 C₂₀H₂₂N₂O₄ 354.40 Indazole ring, trimethyl Pharmaceutical intermediate

*Calculated based on structural inference. †Identifier from Enamine Ltd.

Key Observations:

Chain Length and Substituents: The target compound (heptanoate) has a longer carbon chain compared to the hexanoate (C₁₁) and pentanoate (C₉) analogs. Fluorine substituents in the pentanoate derivative (C₉H₁₂F₂O₄) introduce electronegativity, improving oxidative stability and resistance to enzymatic degradation .

Functional Groups: All compounds share a 4-oxo (ketone) group, enabling keto-enol tautomerism and participation in condensation reactions. The indazole-containing analog (CAS 33906-30-8) incorporates a nitrogen heterocycle, broadening its utility in medicinal chemistry .

Biological Activity

Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is a β-ketoester compound with significant biological activity and potential applications in various fields, including medicinal chemistry, agriculture, and enzymatic studies. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its ability to act as a substrate in enzymatic reactions. The compound undergoes various transformations catalyzed by enzymes, leading to the formation of different products. For instance:

  • Oxidation : Converts to 2-acetyl-5,5-dimethyl-4-oxohexanoic acid.
  • Reduction : Forms ethyl 2-hydroxy-5,5-dimethyl-4-oxohexanoate.
  • Substitution : Produces ethyl 2-acetyl-5,5-dimethyl-4-oxohexanamide.

These transformations highlight the compound's versatility in biochemical pathways.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. Its derivatives may serve as precursors for active pharmaceutical ingredients (APIs), particularly in the synthesis of compounds with therapeutic properties.

Agricultural Chemistry

The compound is also being investigated for its use in developing agrochemicals. Its biological activity suggests potential efficacy as a pesticide or herbicide, although specific studies are still required to establish its effectiveness and safety profile in agricultural settings.

Case Studies and Research Findings

  • Enzyme-Catalyzed Reactions :
    • A study demonstrated the compound's role as a substrate in Michael addition reactions facilitated by transition-metal catalysts. The efficiency of these reactions varied based on conditions such as temperature and solvent choice .
    CatalystYield (%)Temperature (°C)Time (h)Solvent
    ZrCl₄236068THF
    Yb(OTf)₃936068H₂O
    ZrCl₄411000.33THF
  • Synthesis Pathways :
    • The compound has been synthesized through various methods, including multi-component reactions that yield high purity and yield rates under optimized conditions .
  • Comparative Studies :
    • Comparative analysis with structurally similar compounds indicates that this compound exhibits unique reactivity profiles due to its specific functional groups. This uniqueness enhances its potential applications across different chemical domains.

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